1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H8BrNS·HCl. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride typically involves the bromination of benzothiophene followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The amination step involves the use of ammonia or an amine derivative under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzothiophene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of benzothiophene, while oxidation and reduction reactions can produce sulfoxides, sulfones, or dehalogenated compounds.
Scientific Research Applications
1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzothiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-bromo-1-benzothiophen-3-yl)methanamine hydrochloride can be compared with other benzothiophene derivatives such as:
2-bromo-1-benzothiophene: Lacks the amine group, making it less versatile in certain applications.
1-(2-chloro-1-benzothiophen-3-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(2-bromo-1-benzothiophen-3-yl)ethanamine hydrochloride: Contains an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Properties
CAS No. |
36035-33-3 |
---|---|
Molecular Formula |
C9H9BrClNS |
Molecular Weight |
278.60 g/mol |
IUPAC Name |
(2-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8BrNS.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H |
InChI Key |
PUAIXRQRSAGKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)Br)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.